molecular formula C21H20N2O B4795551 N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]benzamide

N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]benzamide

Cat. No. B4795551
M. Wt: 316.4 g/mol
InChI Key: HMYDBLVTXGSPRP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related benzamide compounds often involves complex chemical reactions, including palladium-mediated C(sp3)-H bond activation for direct arylation/alkylation. Such processes allow for the production of N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides with good functional group tolerance, providing insights into the methodologies that could be applied to synthesize N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]benzamide (Shih-Yun Chen et al., 2023).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . Without specific information on “N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]benzamide”, it’s not possible to provide a detailed analysis of its safety and hazards.

Future Directions

The future directions for research on a compound like “N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]benzamide” would depend on its properties and potential applications. This could include further studies to determine its physical and chemical properties, investigations into its potential biological activity, or the development of new synthetic methods .

Mechanism of Action

Target of Action

Compounds with similar structures have been known to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signaling, thereby influencing cell growth and proliferation.

Mode of Action

It is known that similar compounds inhibit the activity of their targets, such as tyrosine kinases, by binding to them . This binding can prevent the target from performing its normal function, leading to changes in cellular processes.

properties

IUPAC Name

N-[(3,4-dimethylphenyl)-pyridin-3-ylmethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-15-10-11-18(13-16(15)2)20(19-9-6-12-22-14-19)23-21(24)17-7-4-3-5-8-17/h3-14,20H,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYDBLVTXGSPRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3,4-dimethylphenyl)(pyridin-3-yl)methyl]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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